3-Bromo-1-methyl-5-nitro-1H-indazole
Overview
Description
3-Bromo-1-methyl-5-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine, methyl, and nitro groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Nitration of 1-Methylindazole: : The synthesis of 3-Bromo-1-methyl-5-nitro-1H-indazole can begin with the nitration of 1-methylindazole. This step typically involves the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group at the 5-position of the indazole ring.
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Bromination: : The nitrated product is then subjected to bromination. Bromine or N-bromosuccinimide (NBS) can be used as brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, often in the presence of a catalyst like iron(III) bromide to facilitate the substitution at the 3-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The bromine atom in 3-Bromo-1-methyl-5-nitro-1H-indazole can be replaced by various nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
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Reduction Reactions: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.
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Oxidation Reactions: : Although less common, the methyl group can be oxidized to a carboxylic acid under strong oxidative conditions, such as using potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, potassium thiolate in ethanol.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Indazoles: From nucleophilic substitution reactions.
Scientific Research Applications
3-Bromo-1-methyl-5-nitro-1H-indazole has several applications in scientific research:
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Medicinal Chemistry: : It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer, antimicrobial, and anti-inflammatory agents.
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Chemical Biology: : Used as a probe to study biological pathways and enzyme functions due to its ability to interact with specific molecular targets.
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Material Science: : Employed in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
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Synthetic Organic Chemistry: : Acts as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Mechanism of Action
The biological activity of 3-Bromo-1-methyl-5-nitro-1H-indazole is primarily due to its ability to interact with various molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify proteins or DNA, leading to cytotoxic effects. The bromine atom can facilitate binding to specific sites on enzymes or receptors, enhancing the compound’s selectivity and potency.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-methyl-1H-indazole: Lacks the nitro group, making it less reactive in certain biological contexts.
5-Nitro-1-methyl-1H-indazole: Lacks the bromine atom, which may reduce its binding affinity to certain molecular targets.
3-Bromo-1H-indazole: Lacks the methyl group, potentially altering its pharmacokinetic properties.
Uniqueness
3-Bromo-1-methyl-5-nitro-1H-indazole is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and applications in various fields of research.
Properties
IUPAC Name |
3-bromo-1-methyl-5-nitroindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-11-7-3-2-5(12(13)14)4-6(7)8(9)10-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSNHRDLAUTWJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433428 | |
Record name | 3-Bromo-1-methyl-5-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74209-25-9 | |
Record name | 3-Bromo-1-methyl-5-nitro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74209-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-1-methyl-5-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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